molecular formula C11H12ClF2N B11771452 4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B11771452
M. Wt: 231.67 g/mol
InChI Key: IWRRMFPXZMIRGM-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a tetrahydropyridine ring, and it is commonly used in the form of its hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further streamline the production process, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzaldehyde derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

1. Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives can exhibit neuroprotective properties. For example, studies have shown that compounds similar to 4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can protect against neurodegenerative diseases such as Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .

2. Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced oxidative stress in neurons
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Calcium channel blockadeModulated neurotransmitter release

Case Studies

Case Study 1: Neuroprotective Efficacy
In a study investigating the neuroprotective effects of tetrahydropyridine derivatives on Parkinson's disease models, researchers found that treatment with this compound significantly improved behavioral outcomes and reduced neuronal loss in the substantia nigra region of the brain. The compound's ability to activate the Nrf2 pathway was highlighted as a key mechanism for its protective effects against oxidative damage .

Case Study 2: Anticancer Potential
A series of experiments conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutics. This suggests its potential as a lead compound for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydropyridine ring and the difluorophenyl group allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Biological Activity

4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H12ClF2N
  • Molecular Weight: 229.67 g/mol
  • CAS Number: 863111-00-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential role as a neuroprotective agent. Similar compounds have shown activity against dopaminergic neurodegeneration and have been investigated for their effects on various cancer cell lines.

Neuroprotective Effects

Research has indicated that tetrahydropyridine derivatives can exhibit neuroprotective properties. For instance, studies involving related compounds have demonstrated their ability to mitigate neuronal loss in models of Parkinson's disease. The mechanism often involves the modulation of oxidative stress pathways and inhibition of apoptosis in dopaminergic neurons .

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro tests indicate that tetrahydropyridine derivatives can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer).
  • IC50 Values: Some derivatives exhibited IC50 values as low as 0.12 µM against MCF-7 cells, indicating potent antiproliferative effects .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study demonstrated that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models showed reduced neuronal loss when treated with compounds similar to this compound. The treatment resulted in improved motor functions and reduced markers of oxidative stress .

Case Study 2: Anticancer Efficacy

In a comparative study of various tetrahydropyridine derivatives against cancer cell lines:

  • Compound Tested: this compound.
  • Results: The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.78 µM against HCT-116 cells. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation pathways .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
NeuroprotectionMPTP ModelNot specified
AnticancerMCF-70.12
AnticancerHCT-1160.78
AnticancerA549Not specified

Properties

Molecular Formula

C11H12ClF2N

Molecular Weight

231.67 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C11H11F2N.ClH/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8;/h1-3,7,14H,4-6H2;1H

InChI Key

IWRRMFPXZMIRGM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

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